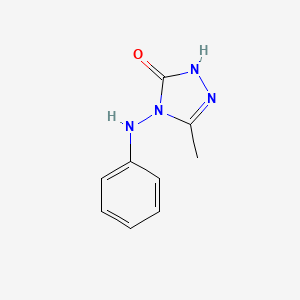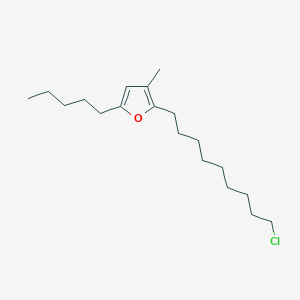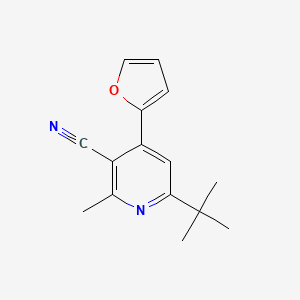
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a methylamino group attached to a pyridazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic aromatic substitution reactions, often using methoxy-substituted benzene derivatives.
Incorporation of the Methylamino Group: The methylamino group can be introduced through reductive amination reactions, typically using methylamine and reducing agents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their functions.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(3-methoxyphenyl)pyridazin-3(2H)-one: Lacks the methylamino group.
2-(3-Methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one: Lacks the chloro group.
4-Chloro-5-(methylamino)pyridazin-3(2H)-one: Lacks the methoxyphenyl group.
Uniqueness
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one is unique due to the presence of all three functional groups (chloro, methoxyphenyl, and methylamino) on the pyridazinone core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
84607-75-0 |
|---|---|
Molecular Formula |
C12H12ClN3O2 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
4-chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3-one |
InChI |
InChI=1S/C12H12ClN3O2/c1-14-10-7-15-16(12(17)11(10)13)8-4-3-5-9(6-8)18-2/h3-7,14H,1-2H3 |
InChI Key |
KVMBIYBQBFRPHT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)











